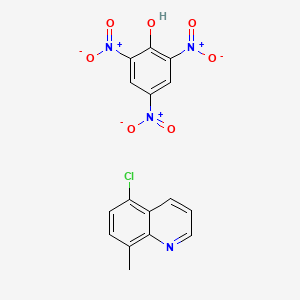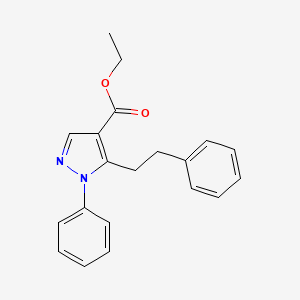![molecular formula C15H13FO B14399222 1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene CAS No. 86767-09-1](/img/structure/B14399222.png)
1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a fluoro group and a vinyl group attached to a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-fluoro-3-iodobenzene with 4-methoxyphenylacetylene in the presence of a palladium catalyst under Sonogashira coupling conditions . The reaction is carried out in an inert atmosphere, often using a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Sonogashira coupling reaction to ensure high yield and purity, along with efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluoro and methoxy groups can direct electrophiles to specific positions on the benzene ring.
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The vinyl group can be oxidized to form aldehydes or carboxylic acids, and reduced to form ethyl derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Fluoro group replaced by nucleophiles.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl derivatives.
Scientific Research Applications
1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Used in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene involves its interaction with specific molecular targets. The fluoro and methoxy groups can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules. The vinyl group can participate in conjugation, further modifying the compound’s behavior in chemical reactions.
Comparison with Similar Compounds
1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene: is similar to compounds like 1-fluoro-3-iodobenzene, 4-methoxyphenylacetylene, and other fluoro-substituted aromatic compounds.
Uniqueness:
- The presence of both fluoro and methoxy groups, along with the vinyl moiety, makes this compound unique in terms of its electronic properties and reactivity. This combination of substituents can lead to distinct chemical behaviors and potential applications that are not observed in similar compounds.
Properties
CAS No. |
86767-09-1 |
|---|---|
Molecular Formula |
C15H13FO |
Molecular Weight |
228.26 g/mol |
IUPAC Name |
1-fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H13FO/c1-11(13-4-3-5-14(16)10-13)12-6-8-15(17-2)9-7-12/h3-10H,1H2,2H3 |
InChI Key |
HRUSAOVQSBBRSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Heptadec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]butan-1-ol](/img/structure/B14399140.png)
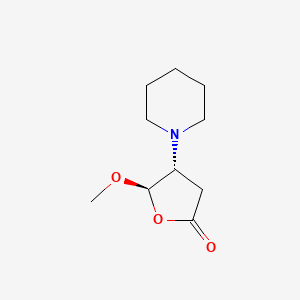
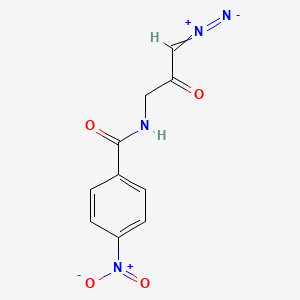

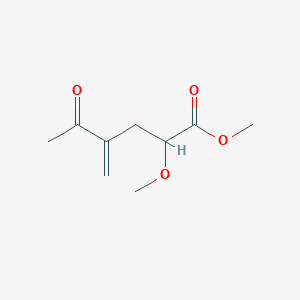
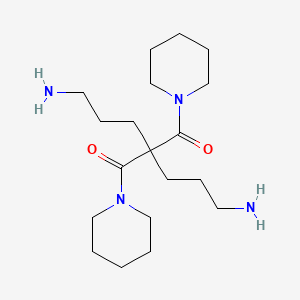

![1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14399196.png)
![3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate](/img/structure/B14399201.png)
![{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene](/img/structure/B14399208.png)
![6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-1H-benzimidazole](/img/structure/B14399217.png)
![{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid](/img/structure/B14399218.png)
